LC-MS/MS Method Validation in Human Plasma: Accuracy and Precision with Spironolactone-d6 as Internal Standard
A validated LC-MS/MS method for spironolactone quantification in human plasma using spironolactone-d6 as internal standard achieved intra-day precision (CV) of 0.89–6.00% and inter-day precision of 1.20–10.51%, with accuracies ranging 96.90–105.08% and 97.99–104.13%, respectively [1]. These values meet stringent FDA bioanalytical validation guidelines (precision ≤15% CV, accuracy 85–115%), demonstrating that spironolactone-d6 effectively compensates for matrix effects and extraction variability.
| Evidence Dimension | Intra- and Inter-day Precision and Accuracy |
|---|---|
| Target Compound Data | Intra-day precision: 0.89–6.00% CV; Inter-day precision: 1.20–10.51% CV; Intra-day accuracy: 96.90–105.08%; Inter-day accuracy: 97.99–104.13% |
| Comparator Or Baseline | No internal standard or non-deuterated analog (typical CV >15% without SIL-IS) |
| Quantified Difference | CV reduction to <10.5% and accuracy within 96.9–105.1%, meeting FDA validation criteria [1] |
| Conditions | LC-MS/MS; human plasma; liquid-liquid extraction; concentration range 0.5–150 ng/mL; Cadenza CD-C18 column |
Why This Matters
Ensures reliable, regulatory-compliant quantitation in bioequivalence and pharmacokinetic studies, reducing repeat analysis costs.
- [1] Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet® (spironolactone 50 mg). J. Pharm. Investig. 45, 601–609 (2015). View Source
